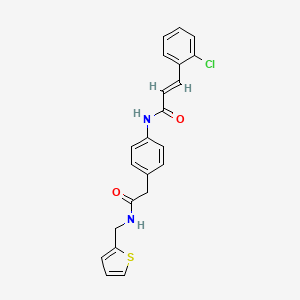

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O2S/c23-20-6-2-1-4-17(20)9-12-21(26)25-18-10-7-16(8-11-18)14-22(27)24-15-19-5-3-13-28-19/h1-13H,14-15H2,(H,24,27)(H,25,26)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEPGAQKTOCMRU-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on a variety of scientific studies.

Synthesis and Characterization

The synthesis of (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide typically involves multi-step organic reactions. Key methods include:

- Formation of the Acrylamide Backbone : The compound is synthesized through a reaction involving an acrylamide derivative and a thiophene-based amine.

- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These methods confirm the structure and purity of the compound.

Biological Activity

The biological activity of (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide has been evaluated in various studies focusing on its anti-cancer properties and mechanisms of action.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it induces apoptosis in cancer cells through:

- Mitochondrial Pathway Activation : The compound promotes mitochondrial membrane permeability transition, leading to cytochrome c release and subsequent activation of caspases .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and cell death in treated cells .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | K562 (Leukemia) | 10 | Induction of apoptosis via mitochondrial pathway |

| Cytotoxicity | A549 (Lung Cancer) | 15 | ROS generation leading to oxidative stress |

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of bacterial growth |

Case Studies

- K562 Cell Line Study : A study demonstrated that (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide significantly reduced cell viability in K562 cells, with an IC50 value around 10 µM. Flow cytometry analysis confirmed that the mechanism involved both apoptosis and necrosis depending on the concentration .

- A549 Cell Line Study : Another study focused on A549 lung cancer cells, where the compound exhibited an IC50 value of 15 µM. This study highlighted the role of ROS in mediating cell death, suggesting that targeting oxidative stress pathways could be a viable therapeutic strategy .

Scientific Research Applications

The compound (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its potential applications, synthesizing insights from diverse sources.

Structure and Characteristics

The compound features a complex structure that includes a chlorophenyl group, an acrylamide backbone, and a thiophenylmethyl amino moiety. Its molecular formula is , with a molecular weight of approximately 372.89 g/mol. The presence of the chlorophenyl group is significant for enhancing biological activity due to its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of acrylamide derivatives. Compounds similar to (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that compounds with thiophene moieties can enhance cytotoxicity against specific cancer cell lines, suggesting a potential for this compound in targeted cancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Thiophene-containing compounds exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antioxidant Activity

Antioxidant properties are another area of interest. Studies have demonstrated that certain derivatives exhibit strong radical scavenging abilities, potentially useful in preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH and ABTS, where these compounds show significant inhibition rates compared to standard antioxidants like ascorbic acid .

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various acrylamide derivatives, including those structurally similar to (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide . These compounds were tested against multiple cancer cell lines, revealing IC50 values indicating potent anticancer activity. The study concluded that modifications to the thiophene ring significantly impacted cytotoxicity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial efficacy of thiophene-based compounds against clinical isolates of bacteria. The study found that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Chemical Reactions Analysis

Acrylamide Formation

The acrylamide moiety is typically introduced via reaction of a primary or secondary amine with acryloyl chloride under basic conditions:

textAmine + Acryloyl chloride → Acrylamide derivative

For example, in a related synthesis (Source ), a secondary amine was treated with acryloyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base, yielding the acrylamide product after purification (60–75% yield).

Ugi Multicomponent Reaction (Source , )

The ethyl linker with the 2-oxo group may be assembled via a Ugi four-component reaction (4CR), combining:

-

An acrylic acid derivative (electrophilic component),

-

A primary amine (e.g., 4-aminophenylacetamide),

-

A carbonyl compound (e.g., 4-oxochromene),

-

An isocyanide.

This one-pot method enables rapid diversification of acrylamide scaffolds.

Stability and Degradation Reactions

The compound’s stability is influenced by its functional groups:

Reactivity with Biological Nucleophiles

The acrylamide’s α,β-unsaturated carbonyl system reacts with nucleophilic residues (e.g., cysteine thiols) in proteins, forming covalent adducts. This reactivity underpins potential pharmacological applications but requires careful control to avoid off-target effects (Source ).

Example Reaction with Cysteine:

textAcrylamide + HS–Protein → Protein–S–CH₂–CH₂–CONH–R

Kinetic studies of analogous compounds show pseudo-first-order rate constants (kₒbₛ) ranging from 0.1–10 M⁻¹s⁻¹, depending on electronic effects of substituents .

Comparative Reactivity Analysis

Data for structurally related compounds (Sources, , ):

Key trends:

-

Electron-withdrawing groups (e.g., 2-chlorophenyl) reduce the HOMO-LUMO gap, enhancing electrophilicity.

-

Bulkier substituents (e.g., thiophen-2-ylmethyl) slow hydrolysis kinetics.

Metal-Catalyzed Cross-Coupling

The thiophene sulfur can coordinate palladium catalysts, enabling Suzuki-Miyaura couplings for further functionalization (Source ).

Oxidation of Thiophene

Treatment with hydrogen peroxide converts the thiophene ring to a sulfone, altering electronic properties and reactivity (Source ):

textThiophene + H₂O₂ → Thiophene sulfone

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

- Substituents : 2-Chlorophenyl (electron-withdrawing) and thiophen-2-ylmethyl (heterocyclic, sulfur-containing).

- Backbone : (E)-acrylamide with a ketone-linked ethylamine side chain.

Analog 1 : (E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-chlorophenyl)acrylamide (16d)

- Substituents : 4-Chlorophenyl (α-position) and naphthalenylmethylthio (β-position).

- Backbone : Sulfonamide-linked acrylamide.

Analog 2 : (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide

- Substituents : Thiophen-2-yl (α-position) and pyrimidine-pyridine (β-position).

- Backbone: Cyanoacrylamide.

Analog 3 : N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1 from )

- Substituents : 4-Methoxyphenyl (α-position) and dihydroxyphenyl-hydroxyethyl (β-position).

- Backbone : Simple acrylamide.

Physicochemical Properties

Key Observations :

- The thiophene group in the target compound introduces distinct electronic effects (sulfur’s electronegativity) compared to naphthalene (Analog 1) or methoxy (Analog 3).

Q & A

Q. What are the standard synthetic protocols for (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling α-bromoacrylic acid derivatives with aryl amines. For example, similar acrylamides are synthesized via EDCI-mediated coupling in DMF under ice-cooled conditions. Key steps include:

- Reacting 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)aniline with α-bromoacrylic acid in DMF/EDCI.

- Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradient).

- Characterization using NMR (e.g., δ 7.26–7.34 ppm for aromatic protons), NMR, and mass spectrometry (e.g., m/z 453 [M+Na]) to confirm purity and structure .

Q. What in vitro assays are suitable for initial evaluation of the compound’s bioactivity?

- Methodological Answer :

- Antioxidant Activity : Use DPPH radical scavenging (λ = 517 nm) and FRAP assays. For example, phenolic-substituted acrylamides showed IC values <50 μM in DPPH assays .

- Anti-inflammatory Activity : Employ carrageenan-induced rat paw edema models, measuring inhibition of inflammation (%) at 10–50 mg/kg doses .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : NMR (aromatic protons at δ 6.10–8.25 ppm) and NMR (amide C=O at ~166 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., [M+Na] or [M+H] peaks) .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers address low reaction yields during the coupling step of acrylamide derivatives synthesis?

- Methodological Answer :

- Optimize Solvent/Catalyst Systems : Replace DMF with THF or DCM for sterically hindered amines. Use HOBt as an additive to reduce racemization .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of EDCI) .

- Scale-Dependent Adjustments : For large-scale synthesis, switch to flow chemistry to enhance mixing and heat dissipation .

Q. How to resolve contradictions between in vitro antioxidant activity and in vivo anti-inflammatory efficacy?

- Methodological Answer :

- Bioavailability Studies : Measure plasma concentration via HPLC-MS after oral administration (e.g., 50 mg/kg in rats). Poor absorption may explain discrepancies .

- Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites. For example, thiophene ring oxidation may alter activity .

- Target Validation : Perform siRNA knockdown of Nrf2/NF-κB pathways to confirm mechanistic links between antioxidant and anti-inflammatory effects .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to Keap1 (PDB: 2FLU) or COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonds to thiophene sulfur or acrylamide carbonyl groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl at 2-chlorophenyl) with bioactivity using Random Forest algorithms .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in different cell lines?

- Methodological Answer :

- Dose-Response Curves : Compare IC values in HeLa vs. MCF-7 cells. For example, Cl-substituted acrylamides show 10-fold higher potency in HeLa due to enhanced uptake .

- Mechanistic Profiling : Perform RNA-seq to identify differential expression of apoptosis genes (e.g., Bcl-2, Caspase-3) .

- Membrane Permeability : Use Caco-2 monolayers to measure P values. LogP >3 may correlate with higher cytotoxicity in adherent cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.